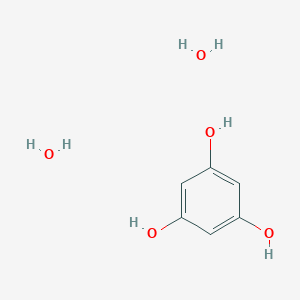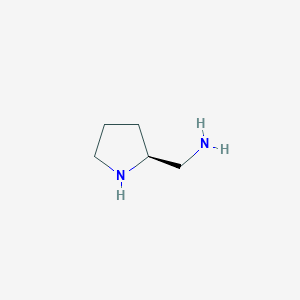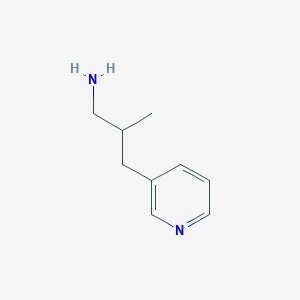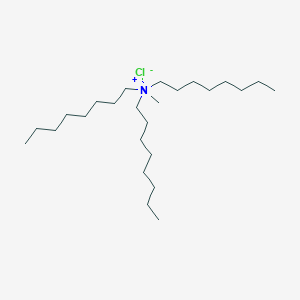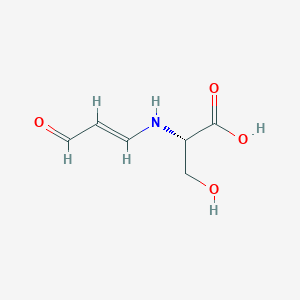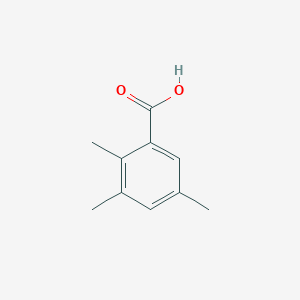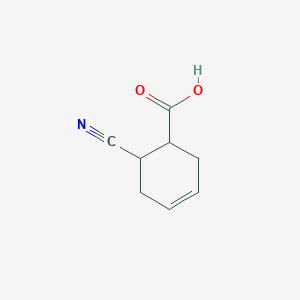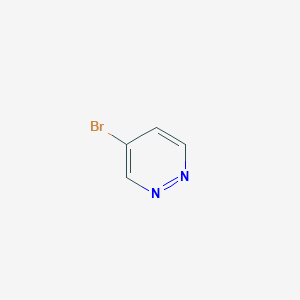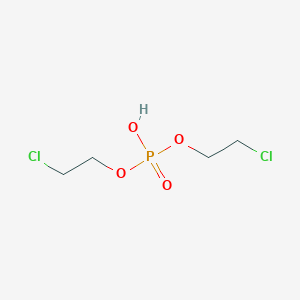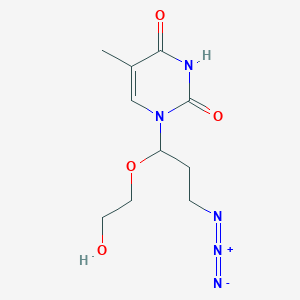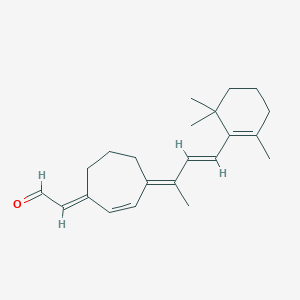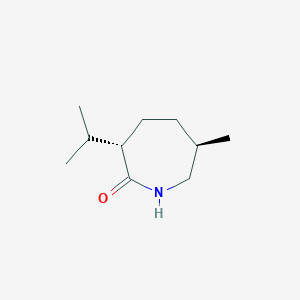![molecular formula C28H27Cl2N3O7S B057376 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide CAS No. 271246-51-6](/img/structure/B57376.png)
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonyl group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid This intermediate is then reacted with 4-chloroaniline to form 4-chloro-2-(2-chlorobenzoyl)aniline
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chlorobenzoyl chloride: A precursor in the synthesis of the target compound.
4-chloro-2-(2-chlorobenzoyl)aniline: An intermediate in the synthetic route.
(2S)-pyrrolidine-2-carboxylic acid: Another building block used in the synthesis.
Uniqueness
(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Propiedades
IUPAC Name |
(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O7S/c1-39-24-12-10-18(15-25(24)40-2)41(37,38)33(16-26(34)32-13-5-8-23(32)28(31)36)22-11-9-17(29)14-20(22)27(35)19-6-3-4-7-21(19)30/h3-4,6-7,9-12,14-15,23H,5,8,13,16H2,1-2H3,(H2,31,36)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCFUCUBBXEMJH-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2C(=O)N)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC[C@H]2C(=O)N)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
